molecular formula C5H10N2O4 B164202 3-(Carboxymethylamino)-L-alanine CAS No. 129118-74-7

3-(Carboxymethylamino)-L-alanine

Cat. No.: B164202
CAS No.: 129118-74-7
M. Wt: 162.14 g/mol
InChI Key: HYCIJOLGOAEQEH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethylamino)-L-alanine (hypothetical structure; closest analogue in evidence: 3-Amino-N-(carboxycarbonyl)-L-alanine, CAS 61277-72-3) is a non-proteinogenic amino acid derivative featuring a carboxycarbonyl (-NC(=O)C(=O)O) or carboxymethylamino (-NH-CH2-COOH) substituent on the β-carbon of the alanine backbone. Its molecular formula is C5H8N2O5, with a molecular weight of 176.13 g/mol .

Properties

CAS No.

129118-74-7

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(2S)-2-amino-3-[carboxy(methyl)amino]propanoic acid

InChI

InChI=1S/C5H10N2O4/c1-7(5(10)11)2-3(6)4(8)9/h3H,2,6H2,1H3,(H,8,9)(H,10,11)/t3-/m0/s1

InChI Key

HYCIJOLGOAEQEH-VKHMYHEASA-N

SMILES

CN(CC(C(=O)O)N)C(=O)O

Isomeric SMILES

CN(C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

CN(CC(C(=O)O)N)C(=O)O

Other CAS No.

129118-74-7

Synonyms

eta-(N-carboxy-N-methyl)aminoalanine
BMAA-beta-NCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 3-(Carboxymethylamino)-L-alanine and its analogues:

Compound Name Substituent on β-Carbon Molecular Formula Key Properties/Applications Reference
3-Amino-N-(carboxycarbonyl)-L-alanine Oxaloamino (NC(=O)C(=O)O) C5H8N2O5 High polarity, enzyme interaction, metal coordination in chiral polyoxometalates
3-Amino-L-alanine Amino (-NH2) C3H8N2O2 Diamino acid; precursor in neurotoxin biosynthesis (e.g., β-ODAP)
3-Sulfino-L-alanine Sulfino (-SO2H) C3H7NO4S Antioxidant properties; intermediate in cysteine metabolism
β-Methylamino-L-alanine Methylamino (-NHCH3) C4H10N2O2 Neurotoxin (linked to ALS-parkinsonism-dementia complex); plant-derived
3-(2-Naphthyl)-L-alanine 2-Naphthyl group C13H13NO2 Hydrophobic; enhances binding affinity in PSMA-targeted radiopharmaceuticals

Physicochemical Properties

  • Polarity/Solubility: The oxaloamino group in 3-Amino-N-(carboxycarbonyl)-L-alanine introduces two carboxylic acid moieties, enhancing water solubility compared to hydrophobic derivatives like 3-(2-naphthyl)-L-alanine .
  • Acidity: The sulfino group in 3-Sulfino-L-alanine (pKa ~1.5 for -SO2H) makes it more acidic than the carboxycarbonyl or methylamino derivatives .
  • Stability: The oxaloamino group’s amide bond may reduce susceptibility to enzymatic degradation compared to primary amines in 3-Amino-L-alanine .

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